molecular formula C18H17FN2O2 B5016186 1-(4-Fluorophenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione

1-(4-Fluorophenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione

Cat. No.: B5016186
M. Wt: 312.3 g/mol
InChI Key: YEJHNHRRDHFVFK-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione is a chemical compound that belongs to the class of pyrrolidine-2,5-dione derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the fluorophenyl and phenylethyl groups in its structure contributes to its unique chemical properties and biological activities.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(2-phenylethylamino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c19-14-6-8-15(9-7-14)21-17(22)12-16(18(21)23)20-11-10-13-4-2-1-3-5-13/h1-9,16,20H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJHNHRRDHFVFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione can be achieved through various synthetic routes. One common method involves the reaction of 4-fluoroaniline with succinic anhydride to form the intermediate 4-fluorophenylsuccinimide. This intermediate is then reacted with 2-phenylethylamine under appropriate conditions to yield the target compound. The reaction conditions typically involve the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions may include carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions typically yield amines or alcohols as major products.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles. The major products formed from these reactions depend on the nature of the substituent and the reaction conditions.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: The compound has shown promising biological activities, including antifungal and antibacterial properties. It has been evaluated for its potential use in the development of new antimicrobial agents.

    Medicine: Due to its biological activities, the compound is being investigated for its potential therapeutic applications. It has shown potential as a lead compound for the development of new drugs targeting specific diseases.

    Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied. Further research is needed to fully elucidate the detailed mechanism of action of this compound.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione: This compound has a similar structure but with a chlorine atom instead of a fluorine atom. The presence of the chlorine atom may result in different chemical properties and biological activities.

    1-(4-Bromophenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione: This compound contains a bromine atom instead of a fluorine atom. The bromine atom may influence the compound’s reactivity and biological activities.

    1-(4-Methylphenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione: This compound has a methyl group instead of a fluorine atom. The presence of the methyl group may affect the compound’s chemical properties and biological activities.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activities compared to its analogs.

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